molecular formula C11H7N3O3 B1630138 2-((1,2,4-Oxadiazol-3-yl)methyl)isoindoline-1,3-dione CAS No. 370107-81-6

2-((1,2,4-Oxadiazol-3-yl)methyl)isoindoline-1,3-dione

Cat. No.: B1630138
CAS No.: 370107-81-6
M. Wt: 229.19 g/mol
InChI Key: MRBBQFBKUPIHLH-UHFFFAOYSA-N
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Description

2-((1,2,4-Oxadiazol-3-yl)methyl)isoindoline-1,3-dione is a heterocyclic compound comprising an isoindoline-1,3-dione core linked via a methyl group to a 1,2,4-oxadiazole ring. The isoindoline-1,3-dione moiety (phthalimide derivative) is known for its electron-withdrawing properties and role in medicinal chemistry, while the 1,2,4-oxadiazole ring contributes to metabolic stability and hydrogen-bonding capabilities. This combination makes the compound a candidate for applications in drug design, materials science, and agrochemicals.

Properties

IUPAC Name

2-(1,2,4-oxadiazol-3-ylmethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O3/c15-10-7-3-1-2-4-8(7)11(16)14(10)5-9-12-6-17-13-9/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBBQFBKUPIHLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NOC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624474
Record name 2-[(1,2,4-Oxadiazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370107-81-6
Record name 2-[(1,2,4-Oxadiazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylene (-CH2_2-) group connecting the oxadiazole and isoindoline moieties serves as an electrophilic site for nucleophilic attack.

Reaction Type Reagents/Conditions Products References
Thiol Substitution Thiosemicarbazide, KOH, EtOH, reflux2-((5-mercapto-1,3,4-thiadiazol-2-yl)methyl)isoindoline-1,3-dione
Amine Alkylation Piperidine, EtOH, 50–82°CDisplacement products (e.g., 2-phenyl-5-piperidyl-1,3,4-oxadiazole analogs)
Halogenation DBDMH, KI, basic conditionsIodinated intermediates enabling cyclization or further functionalization

Key Observations :

  • Substitution at the methylene bridge retains the isoindoline-1,3-dione structure while modifying the oxadiazole’s substituents .

  • Steric and electronic effects of the oxadiazole ring influence reaction rates and regioselectivity .

Cyclization Reactions

The oxadiazole ring participates in annulation reactions to form fused heterocycles.

Reaction Type Reagents/Conditions Products References
Intramolecular Cyclization K2_2CO3_3, DMF, 50°CBenzosulfonamide-linked 1,3,4-oxadiazole-phthalimide hybrids
Claisen–Schmidt Condensation 2-Fluorobenzaldehyde, Kt^tOBu, EtOH(E)-2-((5-(3-(2-Fluorophenyl)acryloyl)thiazol-2-yl)amino)isoindoline-1,3-dione

Mechanistic Insights :

  • Base-catalyzed cyclization proceeds via deprotonation and nucleophilic attack, forming five- or six-membered rings .

  • Trans-configuration in condensation products is confirmed by J=16.1HzJ = 16.1 \, \text{Hz} coupling constants in 1H NMR^1\text{H NMR} .

Oxidation and Reduction Reactions

The oxadiazole and isoindoline moieties undergo redox transformations.

Reaction Type Reagents/Conditions Products References
Oxidation KMnO4_4, H2_2SO4_4, aqueousCleavage of oxadiazole to carboxylic acid derivatives
Reduction H2_2, Pd/C, EtOHHydrogenation of oxadiazole to amidrazone intermediates

Structural Impact :

  • Oxidation disrupts the oxadiazole ring, generating isoindoline-linked carboxylic acids.

  • Reduction preserves the isoindoline core while modifying the heterocyclic ring’s oxidation state.

Cross-Coupling Reactions

The oxadiazole ring facilitates metal-catalyzed coupling reactions.

Reaction Type Reagents/Conditions Products References
Suzuki–Miyaura Coupling Arylboronic acids, Pd(PPh3_3)4_4, DMEAryl-substituted oxadiazole-isoindoline conjugates

Challenges :

  • Limited solubility of the compound in common solvents (e.g., DME, THF) necessitates optimized reaction conditions .

Biological Activity Correlation

While not a direct reaction, structural modifications alter bioactivity:

  • Anticancer Activity : Introduction of acryloyl groups (via Claisen–Schmidt condensation) enhances antimitotic activity (GI50_{50} = 15.72 μM) .

  • Antimicrobial Activity : Thiadiazole derivatives exhibit moderate inhibition against bacterial strains .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Compounds containing the oxadiazole moiety have been recognized for their antimicrobial properties. Research indicates that derivatives of oxadiazole exhibit significant activity against various bacterial strains and fungi, making them potential candidates for developing new antibiotics .
  • Anticancer Properties : The isoindoline framework is known for its anticancer activity. Studies have shown that compounds similar to 2-((1,2,4-Oxadiazol-3-yl)methyl)isoindoline-1,3-dione can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The combination of oxadiazole with isoindoline enhances the pharmacological profile of these compounds.
  • Enzyme Inhibition : Recent studies have explored the enzyme inhibitory potential of oxadiazole derivatives. For instance, hybrids incorporating oxadiazole have been investigated for their ability to inhibit α-amylase, which is crucial in carbohydrate metabolism . This suggests potential applications in managing diabetes through the regulation of glucose levels.

Material Science Applications

  • Polymer Chemistry : The incorporation of oxadiazole units into polymer matrices has been studied for enhancing thermal stability and mechanical properties. These polymers can be utilized in high-performance materials for electronics and coatings .
  • Fluorescent Materials : Compounds like this compound can be used as fluorescent probes due to their unique electronic properties. This has implications in bioimaging and sensor technology where fluorescence is a key detection method .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of oxadiazole derivatives including this compound and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In a study focused on cancer therapeutics, a derivative of the compound was tested against human breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at micromolar concentrations, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-((1,2,4-Oxadiazol-3-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

  • 2-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione (): Structural Difference: An isopropyl group replaces the hydrogen at position 5 of the oxadiazole ring. Molecular Formula: C₁₄H₁₃N₃O₃ (Molar Mass: 271.27 g/mol) .
  • 2-[2-(1,2,4-Oxadiazol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione ():

    • Structural Difference : An ethyl linker replaces the methyl group, elongating the distance between the isoindoline-dione and oxadiazole moieties.
    • Impact : The extended linker may alter conformational flexibility and binding interactions in biological targets .

Heterocyclic Replacements for Oxadiazole

  • 2-[4-(2-Methyl-2H-imidazol-2-yl)phenyl]isoindole-1,3-dione (16) ():
    • Structural Difference : The oxadiazole ring is replaced with a 2-methylimidazole group.
    • Properties :
  • Melting Point: 215–217°C
  • IR: 1781 and 1704 cm⁻¹ (C=O stretches)
  • NMR: Distinct aromatic proton signals (δ 7.49–7.54 ppm) and methyl resonance (δ 2.62 ppm).

    • Bioactivity : Imidazole derivatives often exhibit antimicrobial or anti-inflammatory activity .
  • 2-{4-[1-(Phenyl-hydrazono)-ethyl]-phenyl}-isoindole-1,3-dione (17a) (): Structural Difference: A phenyl hydrazone substituent replaces the oxadiazole. Properties:
  • Melting Point: 185–187°C
  • IR: 3355 cm⁻¹ (NH stretch), 1783 and 1711 cm⁻¹ (C=O)
  • MS: Base peak at m/z 250 (100%) .

Thioamide and Triazolidine Derivatives

  • 2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c) ():
    • Structural Difference : A triazolidine-thione group replaces the oxadiazole.
    • Properties :
  • Melting Point: >300°C (higher thermal stability due to hydrogen bonding)
  • IR: 3437–3164 cm⁻¹ (NH stretches), 1217 cm⁻¹ (C=S)
  • MS: Base peak at m/z 104 (100%) .

  • (ZE)-N-{1-[4-(1,3-Dioxoindolin-2-yl)phenyl]ethylidene}benzohydrazide (15) ():

    • Structural Difference : A benzohydrazide substituent is present.
    • Properties :
  • Melting Point: 247–249°C
  • IR: 3330 cm⁻¹ (NH), 1672 cm⁻¹ (amide C=O)
  • MS: Base peak at m/z 105 (100%) .

Physicochemical and Spectroscopic Comparison

Key Data Table

Compound Name Melting Point (°C) IR C=O Stretches (cm⁻¹) Notable NMR Signals (δ, ppm) Molecular Formula
Target Compound* N/A ~1780, ~1700 (expected) N/A C₁₁H₈N₃O₃
2-((3-Isopropyl-oxadiazol-5-yl)methyl) derivative N/A N/A N/A C₁₄H₁₃N₃O₃
Compound 16 (imidazole) 215–217 1781, 1704 2.62 (CH₃), 7.49–7.54 (Ar-H) C₁₈H₁₃N₃O₂
Compound 13c (triazolidine-thione) >300 1785, 1714 9.45, 11.54 (NH), 7.15–8.19 (Ar-H) C₂₃H₁₈N₄O₂S

Structural Insights

  • Crystallography : Tools like SHELX () and ORTEP-3 () are critical for resolving molecular conformations. For example, confirms isoindoline-dione derivatives via X-ray crystallography and 2D NMR .
  • Thermal Stability : Higher melting points in thioamide derivatives (e.g., 13c) suggest enhanced intermolecular interactions (e.g., hydrogen bonding via NH and C=S groups) .

Biological Activity

The compound 2-((1,2,4-Oxadiazol-3-yl)methyl)isoindoline-1,3-dione is a derivative of isoindoline and oxadiazole, which has gained attention for its diverse biological activities. This article discusses its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation of isoindoline derivatives with oxadiazole precursors. Various methods have been explored to optimize yields and purity, including microwave-assisted synthesis and solvent-free conditions.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of this compound. The compound was evaluated against a panel of cancer cell lines using the National Cancer Institute (NCI) protocols. The results indicated a mean growth inhibition (GI50) value of approximately 15.72 μM , suggesting potent antitumor activity against human tumor cells .

Table 1: Anticancer Activity Data

Cell LineGI50 (μM)TGI (μM)
MDA-MB-23115.7250.68
KCL-2212.53-
HeLa--

Antimicrobial Activity

In addition to anticancer effects, the compound has shown promising antimicrobial activity. In vitro studies indicated that it exhibits higher antifungal activity compared to standard antifungal agents. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis .

Case Studies

  • Case Study on Anticancer Effects : A study involving the administration of the compound to MDA-MB-231 breast cancer cells demonstrated that it induced apoptosis through the activation of caspase pathways. Fluorescence microscopy revealed significant morphological changes consistent with apoptosis .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial properties against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, indicating its potential as a new antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • The oxadiazole ring enhances lipophilicity and cellular permeability.
  • The isoindoline moiety contributes to the compound's ability to interact with biological targets effectively.

Table 2: Structure-Activity Relationship Insights

Structural FeatureImpact on Activity
Oxadiazole RingIncreases lipophilicity
Isoindoline CoreEnhances target interaction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((1,2,4-Oxadiazol-3-yl)methyl)isoindoline-1,3-dione
Reactant of Route 2
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2-((1,2,4-Oxadiazol-3-yl)methyl)isoindoline-1,3-dione

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